4-isopropoxy-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]-4-(PROPAN-2-YLOXY)BENZAMIDE is a complex organic compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a phthalazinone core and a benzamide moiety, making it a valuable intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]-4-(PROPAN-2-YLOXY)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-fluoro-5-formylbenzoic acid with hydrazine hydrate to form the phthalazinone core. This intermediate is then reacted with 4-(propan-2-yloxy)benzoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]-4-(PROPAN-2-YLOXY)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
N-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]-4-(PROPAN-2-YLOXY)BENZAMIDE has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions, particularly in the context of drug discovery.
Medicine: It is investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes involved in disease pathways.
Mechanism of Action
The mechanism of action of N-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]-4-(PROPAN-2-YLOXY)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects in the treatment of diseases.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid: This compound shares a similar phthalazinone core but differs in its substituents, leading to different chemical properties and applications.
Olaparib: A well-known PARP inhibitor that also contains a phthalazinone core, used in cancer therapy.
Uniqueness
N-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]-4-(PROPAN-2-YLOXY)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C19H19N3O3 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-[(4-oxo-3H-phthalazin-1-yl)methyl]-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C19H19N3O3/c1-12(2)25-14-9-7-13(8-10-14)18(23)20-11-17-15-5-3-4-6-16(15)19(24)22-21-17/h3-10,12H,11H2,1-2H3,(H,20,23)(H,22,24) |
InChI Key |
JLVOCVSQMAETGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC2=NNC(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.